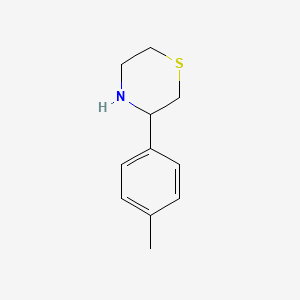

3-(4-Methylphenyl)thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

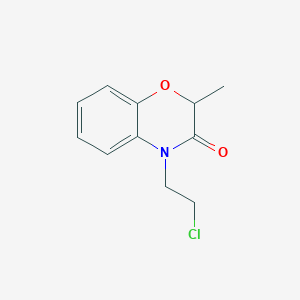

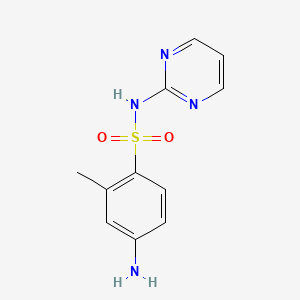

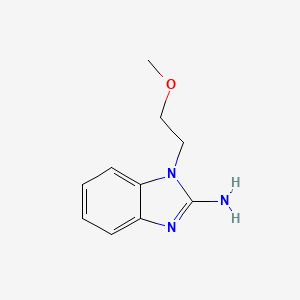

3-(4-Methylphenyl)thiomorpholine is a heterocyclic organic compound with the molecular formula C11H15NS . It has a molecular weight of 193.31 .

Molecular Structure Analysis

The molecular structure of 3-(4-Methylphenyl)thiomorpholine is characterized by a five-membered ring containing a sulfur atom and a nitrogen atom . The InChI code is 1S/C11H15NS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 .Physical And Chemical Properties Analysis

3-(4-Methylphenyl)thiomorpholine is a powder at room temperature .Scientific Research Applications

Synthesis and Antimicrobial Activity

3-(4-Methylphenyl)thiomorpholine derivatives demonstrate potential in antimicrobial applications. Kardile and Kalyane (2010) explored the synthesis of thiomorpholine derivatives through nucleophilic substitution reactions, finding these compounds to be promising for their antimicrobial properties. This study emphasizes the potential of thiomorpholine derivatives in modern therapeutics, particularly in combating microbial resistance (D. Kardile & N. Kalyane, 2010).

Use in Medicinal Chemistry

Walker and Rogier (2013) highlighted the importance of thiomorpholine and its derivatives as building blocks in medicinal chemistry. Their work involved synthesizing novel bicyclic thiomorpholine building blocks, which hold significance in developing new compounds with potential clinical applications (Daniel P. Walker & D. J. Rogier, 2013).

Solid Phase Synthesis

Nefzi, Giulianotti, and Houghten (1998) described the solid-phase synthesis of thiomorpholin-3-ones. This method, starting from resin-bound protected cysteine, led to high-yield and high-purity derivatives, important for the development of new drugs and research compounds (A. Nefzi, M. Giulianotti, & R. Houghten, 1998).

Enantioselective Synthesis

Franceschini et al. (2003) reported the enantioselective synthesis of thiomorpholin-3-ones, emphasizing the importance of stereochemistry in medicinal chemistry. This process involved starting from (R)-phenylglycine methyl ester and led to the creation of enantiomerically pure thiomorpholin-3-ones, useful in the development of chiral drugs (N. Franceschini, S. D. Nascimento, P. Sonnet, & D. Guillaume, 2003).

Applications in Chemistry of Chromium Complexes

Preti and Tosi (1974) explored the reactions of chromium(III) halides with heterocyclic ligands containing thiomorpholin-3-one and related compounds. This study is significant for understanding the chemical properties and potential applications of thiomorpholine derivatives in coordination chemistry (C. Preti & G. Tosi, 1974).

Hydrogel Synthesis for Catalytic Applications

Ilgin, Ozay, and Ozay (2019) synthesized a novel hydrogel containing a thioether group from N-metacrylamido thiomorpholine, which demonstrated high catalytic activity for the reduction of 4-nitrophenol. This research showcases the potential of thiomorpholine derivatives in creating innovative materials with practical applications in catalysis (P. Ilgin, O. Ozay, & H. Ozay, 2019).

Safety and Hazards

The safety information for 3-(4-Methylphenyl)thiomorpholine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

3-(4-methylphenyl)thiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXJMYXPPQMZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CSCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)thiomorpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

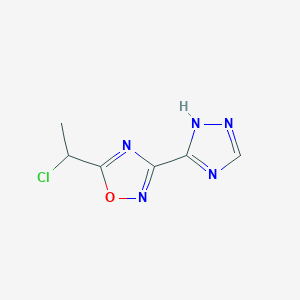

![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)